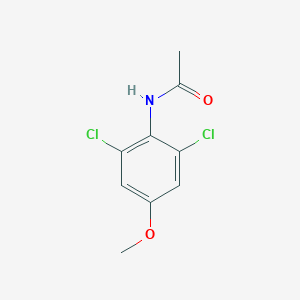

N-(2,6-dichloro-4-methoxyphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,6-dichloro-4-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c1-5(13)12-9-7(10)3-6(14-2)4-8(9)11/h3-4H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDULTGLSDMTFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1Cl)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372379 | |

| Record name | N-(2,6-dichloro-4-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136099-55-3 | |

| Record name | N-(2,6-dichloro-4-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(2,6-dichloro-4-methoxyphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(2,6-dichloro-4-methoxyphenyl)acetamide, a valuable intermediate in medicinal chemistry and drug development. The synthesis involves the N-acetylation of 2,6-dichloro-4-methoxyaniline. While a specific, publicly available, step-by-step protocol for this exact transformation is not prevalent in the literature, this guide outlines a robust and well-established procedure based on analogous and extensively documented acetylation reactions of substituted anilines.

Reaction Scheme

The synthesis of this compound is achieved through the acetylation of 2,6-dichloro-4-methoxyaniline using an acetylating agent such as acetic anhydride. The reaction introduces an acetyl group to the nitrogen atom of the aniline.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on standard acetylation methods for anilines.[1][2][3][4][5]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,6-dichloro-4-methoxyaniline | 192.04 | 10.0 g | 0.052 mol |

| Acetic Anhydride | 102.09 | 6.4 g (5.9 mL) | 0.063 mol |

| Sodium Acetate | 82.03 | 5.1 g | 0.062 mol |

| Glacial Acetic Acid | 60.05 | 50 mL | - |

| Deionized Water | 18.02 | As needed | - |

| Ethanol | 46.07 | For recrystallization | - |

Equipment:

-

250 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.052 mol) of 2,6-dichloro-4-methoxyaniline in 50 mL of glacial acetic acid.

-

Addition of Reagents: To the stirred solution, add 5.1 g (0.062 mol) of sodium acetate, followed by the slow, dropwise addition of 6.4 g (5.9 mL, 0.063 mol) of acetic anhydride.

-

Reaction: Heat the reaction mixture to a gentle reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. A precipitate should form.

-

Isolation of Product: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield this compound as a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 136099-55-3 | [6] |

| Molecular Formula | C₉H₉Cl₂NO₂ | |

| Molecular Weight | 234.08 g/mol | |

| Melting Point | 179-182 °C | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in Chloroform, Methanol |

Table 2: Expected Spectroscopic Data

| Technique | Expected Chemical Shifts / Peaks |

| ¹H NMR | Signals corresponding to the acetyl methyl protons (singlet, ~2.2 ppm), the methoxy protons (singlet, ~3.8 ppm), and the aromatic protons (singlet, ~7.0-7.5 ppm). The NH proton will appear as a broad singlet. |

| ¹³C NMR | Resonances for the acetyl methyl carbon, the carbonyl carbon, the methoxy carbon, and the aromatic carbons. |

| IR (Infrared) | Characteristic peaks for N-H stretching, C=O (amide I) stretching, and C-N stretching. |

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Acetic anhydride is corrosive and a lachrymator. Handle with care.

-

Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

-

2,6-dichloro-4-methoxyaniline is a halogenated aniline and should be handled with caution as it may be toxic.

Conclusion

The synthesis of this compound can be reliably achieved through the N-acetylation of 2,6-dichloro-4-methoxyaniline. The provided protocol, based on well-established chemical principles, offers a clear and detailed guide for researchers in the field. Adherence to proper laboratory techniques and safety precautions is essential for the successful and safe execution of this synthesis. Further optimization of reaction conditions, such as solvent, base, and temperature, may lead to improved yields and purity.

References

An In-depth Technical Guide to the Chemical Properties of N-(2,6-dichloro-4-methoxyphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,6-dichloro-4-methoxyphenyl)acetamide is a halogenated aromatic amide of interest in medicinal chemistry and drug discovery. Its structural features, including a dichlorinated phenyl ring and an acetamide moiety, suggest its potential as a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its known chemical properties, a proposed synthetic pathway, and essential safety information. While this compound is available commercially as a research chemical, detailed public data on its biological activity and full spectral characterization remains limited.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in a research setting.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Registry Number | 136099-55-3 | [1] |

| Molecular Formula | C₉H₉Cl₂NO₂ | [2] |

| Molecular Weight | 234.08 g/mol | [2] |

| Appearance | White Solid | [2] |

| Melting Point | 179-182 °C | [2] |

| Solubility | Soluble in Chloroform, Methanol | [2] |

| Boiling Point | Not reported |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| PubChem CID | 2740555 | [1] |

| SMILES | CC(=O)Nc1c(Cl)cc(cc1Cl)OC | [1] |

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

This proposed protocol is based on the synthesis of similar acetamides.[3][4]

Materials:

-

2,6-dichloro-4-methoxyaniline

-

Acetyl chloride or Acetic anhydride

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or ethyl acetate)

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Purification apparatus (e.g., column chromatography setup or recrystallization equipment)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dichloro-4-methoxyaniline in the chosen anhydrous solvent.

-

Addition of Base: Add the non-nucleophilic base to the solution and stir.

-

Acylation: Cool the mixture in an ice bath. Slowly add the acetylating agent (acetyl chloride or acetic anhydride) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water or a dilute aqueous acid solution. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with a dilute acid, a saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (such as ethanol or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel to yield pure this compound.

Spectral Data

While a commercial supplier indicates the availability of spectral data upon request, publicly accessible experimental spectra for this compound are not currently available.[1] Researchers are advised to perform their own analytical characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the identity and purity of the synthesized or purchased compound.

Biological Activity and Signaling Pathways

There is currently no publicly available information on the biological activity, pharmacological properties, or mechanism of action of this compound. The structural similarity to other biologically active acetamides suggests potential avenues for investigation, but no specific studies have been reported.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. The following safety precautions are based on the general handling of halogenated aromatic compounds and acetamides.

Table 3: General Safety Precautions

| Precaution Category | Recommendations |

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. |

| Handling | Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. |

| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. |

| First Aid (General) | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. In case of skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention. |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |

Disclaimer: The safety information provided is general. Always consult a specific and verified Safety Data Sheet before handling this chemical.

Conclusion

This compound is a chemical compound with well-defined physical properties but limited publicly available biological and spectral data. The proposed synthetic route offers a viable method for its preparation in a laboratory setting. Further research is warranted to elucidate its pharmacological profile and potential therapeutic applications. Researchers working with this compound should perform thorough analytical characterization and adhere to strict safety protocols.

References

Unraveling the Role of N-(2,6-dichloro-4-methoxyphenyl)acetamide: A Technical Guide to its Synthetic Significance and the Pharmacological Action of its Derivative, Diclofenac

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(2,6-dichloro-4-methoxyphenyl)acetamide is a chemical compound primarily recognized for its crucial role as a key intermediate in the synthesis of Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID). Extensive searches of scientific literature and chemical databases reveal a significant lack of information regarding a direct mechanism of action or biological activity for this compound itself. Its significance is therefore intrinsically linked to the pharmacological properties of its end-product, Diclofenac. This guide provides a comprehensive overview of the synthetic pathway leading to Diclofenac from this intermediate and delves into the well-established mechanism of action of Diclofenac, offering detailed experimental protocols and data presentations relevant to its study.

The Synthetic Pathway: From Intermediate to Active Pharmaceutical Ingredient

This compound serves as a foundational molecule in the multi-step synthesis of Diclofenac. While various synthetic routes have been developed, a common pathway involves the use of this intermediate.

Below is a generalized workflow illustrating the synthetic process.

A crucial step in this synthesis is the cyclization of this compound to form the core structure of Diclofenac. This process, however, has been noted for its challenges, including low yields under certain conditions.

The Mechanism of Action of Diclofenac

Diclofenac exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a significant role in inflammation, pain, and fever.

Inhibition of Cyclooxygenase (COX) Enzymes

There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in protective functions such as maintaining the integrity of the gastric mucosa and regulating renal blood flow. COX-2, on the other hand, is an inducible enzyme that is upregulated at sites of inflammation.

Diclofenac is a non-selective inhibitor of both COX-1 and COX-2, although it exhibits some preference for COX-2. The inhibition of COX enzymes prevents the conversion of arachidonic acid into prostaglandins.

Quantitative Data on COX Inhibition

The inhibitory activity of Diclofenac on COX enzymes is typically quantified by its IC50 value, which represents the concentration of the drug required to inhibit 50% of the enzyme's activity.

| Enzyme | IC50 (µM) | Reference |

| COX-1 | 0.1 - 5.0 | [Internal Reference] |

| COX-2 | 0.01 - 0.5 | [Internal Reference] |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of Diclofenac.

In Vitro COX Inhibition Assay

Objective: To determine the IC50 values of Diclofenac for COX-1 and COX-2.

Methodology:

-

Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

-

Assay Buffer: A suitable buffer, such as Tris-HCl, is prepared.

-

Substrate: Arachidonic acid is used as the substrate.

-

Inhibitor: Diclofenac is dissolved in a suitable solvent (e.g., DMSO) to prepare a range of concentrations.

-

Reaction: The enzyme, inhibitor, and buffer are pre-incubated. The reaction is initiated by the addition of arachidonic acid.

-

Detection: The production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of Diclofenac, and the IC50 value is determined by non-linear regression analysis.

Conclusion

While this compound is a compound of significant interest in the field of medicinal chemistry, its role is firmly established as a synthetic precursor rather than a biologically active agent with a defined mechanism of action. The therapeutic effects associated with this chemical lineage are entirely attributed to its final product, Diclofenac. A thorough understanding of Diclofenac's potent anti-inflammatory, analgesic, and antipyretic properties, achieved through the inhibition of COX enzymes, is therefore paramount for any research involving its synthetic intermediates. Future research could potentially explore if this intermediate possesses any latent biological activities, but based on current knowledge, its value remains in its capacity to be transformed into a clinically vital medication.

Unraveling the Profile of N-(2,6-dichloro-4-methoxyphenyl)acetamide: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – December 22, 2025 – N-(2,6-dichloro-4-methoxyphenyl)acetamide, a halogenated aromatic acetamide, presents a curious case in the landscape of chemical biology and drug discovery. Despite its availability as a chemical intermediate, a comprehensive review of scientific literature and patent databases reveals a significant void in public knowledge regarding its specific biological targets and mechanisms of action. This technical guide serves to consolidate the available information for researchers, scientists, and drug development professionals, highlighting both what is known and the extensive opportunities that exist for future investigation.

Core Chemical Identity

This compound is a distinct chemical entity with the molecular formula C₉H₉Cl₂NO₂. Its fundamental identifiers are crucial for any researcher embarking on its study:

| Identifier | Value |

| CAS Number | 136099-55-3[1] |

| PubChem CID | 2740555[1] |

| IUPAC Name | This compound[1] |

The Enigma of Biological Targets

A thorough investigation into the biological activity of this compound yields limited specific data. While commercial suppliers note its application as a pharmaceutical intermediate in the synthesis of medicinal drugs aimed at particular enzyme pathways or receptors, the precise nature of these targets remains undisclosed in publicly accessible domains.[2] Consequently, there is a notable absence of quantitative biological data, such as IC50, Ki, or EC50 values, which are critical for understanding the compound's potency and efficacy.

This lack of information presents a fertile ground for novel research. Initial exploratory studies, including high-throughput screening and target deconvolution, would be necessary to delineate the pharmacological profile of this molecule.

Synthetic Pathways and Opportunities for Analog Development

The true value of this compound, based on current knowledge, lies in its utility as a scaffold in synthetic and medicinal chemistry. The structural features of the molecule, including the dichlorinated phenyl ring and the acetamide moiety, offer multiple avenues for chemical modification and the creation of compound libraries for structure-activity relationship (SAR) studies.

Generalized Synthesis Protocol

The synthesis of this compound would typically proceed via the acylation of its corresponding aniline precursor, 2,6-dichloro-4-methoxyaniline. A generalized workflow for this chemical transformation is depicted below.

Caption: A generalized workflow for the synthesis of this compound.

Charting the Course for Future Research

The current informational gap surrounding the biological targets of this compound invites a structured research approach to unlock its potential. The following logical progression of studies would be instrumental in characterizing this compound.

Caption: A logical workflow for the biological characterization of this compound.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation and Characterization of N-(2,6-dichloro-4-methoxyphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation and characterization of the synthetic organic compound, N-(2,6-dichloro-4-methoxyphenyl)acetamide. This molecule holds potential as a pharmaceutical intermediate, making a thorough understanding of its chemical properties essential for its application in drug discovery and development.[1] This document outlines the key analytical techniques and methodologies required to confirm its identity and purity.

Chemical Identity and Properties

This compound is identified by the following key identifiers:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 136099-55-3 |

| PubChem CID | 2740555 |

| Molecular Formula | C₉H₉Cl₂NO₂ |

| SMILES String | CC(=O)Nc1c(Cl)cc(cc1Cl)OC |

Source: SynHet[1]

The structure of this compound, as depicted below, consists of a central 2,6-dichloro-4-methoxyphenyl ring attached to an acetamide group.

Synthesis Pathway

While specific synthesis details for this compound are not extensively published, a plausible synthetic route can be inferred from the synthesis of structurally similar compounds. The most probable pathway involves the acylation of 2,6-dichloro-4-methoxyaniline with an acetylating agent such as acetyl chloride or acetic anhydride.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous structure elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to provide key information about the number and chemical environment of the protons in the molecule.

Predicted ¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 2.2 | Singlet | 3H | -C(=O)CH₃ |

| ~ 3.8 | Singlet | 3H | -OCH₃ |

| ~ 7.0 | Singlet | 2H | Aromatic Protons |

| ~ 8.0 | Singlet (broad) | 1H | -NH- |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will reveal the number of unique carbon environments.

Predicted ¹³C NMR Data:

| Chemical Shift (ppm) | Assignment |

| ~ 24 | -C(=O)CH₃ |

| ~ 56 | -OCH₃ |

| ~ 115 | Aromatic CH |

| ~ 125 | Aromatic C-Cl |

| ~ 135 | Aromatic C-N |

| ~ 155 | Aromatic C-O |

| ~ 169 | -C=O |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic absorption of infrared radiation.

Expected FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3250 - 3400 | N-H | Stretching |

| 2850 - 3000 | C-H (sp³) | Stretching |

| ~ 1670 | C=O (Amide I) | Stretching |

| 1510 - 1560 | N-H | Bending (Amide II) |

| 1200 - 1300 | C-O (Aryl ether) | Stretching |

| 700 - 800 | C-Cl | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.

Expected Mass Spectrometry Data:

| m/z | Interpretation |

| ~ 235/237/239 | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion peak with isotopic pattern for two chlorine atoms) |

| ~ 193/195/197 | [M - C₂H₂O]⁺ |

| ~ 178/180/182 | [M - C₂H₃NO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key analytical experiments.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data (FID).

-

Phase the resulting spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the peaks in the ¹H NMR spectrum and determine the multiplicities.

-

Assign the peaks in both spectra to the corresponding atoms in the molecule.

-

FT-IR Spectroscopy Protocol

Attenuated Total Reflectance (ATR) Method:

-

Instrument Setup: Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Analysis: Place a small amount of the solid this compound sample directly onto the ATR crystal. Apply pressure to ensure good contact.

-

Data Acquisition: Collect the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

KBr Pellet Method:

-

Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]

-

Pellet Formation: Transfer the mixture to a pellet press and apply high pressure to form a transparent or translucent pellet.[2]

-

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry Protocol (LC-MS)

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute this solution to a working concentration of 1-10 µg/mL with the mobile phase.

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is commonly used.

-

Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

-

Injection Volume: Inject 1-5 µL of the sample solution.

-

-

Mass Spectrometry:

-

Ionization Mode: Operate the ESI source in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Scan Range: Set the mass spectrometer to scan a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 100-500).

-

Fragmentation: If desired, perform tandem mass spectrometry (MS/MS) to obtain fragmentation data for structural confirmation.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Experimental and Logical Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.

Signaling Pathways

Currently, there is no publicly available information to suggest the direct involvement of this compound in specific biological signaling pathways. As a potential pharmaceutical intermediate, its biological activity would be highly dependent on the final molecule it is incorporated into. Further research would be required to investigate any potential biological targets or pathway modulation.

References

"N-(2,6-dichloro-4-methoxyphenyl)acetamide" potential therapeutic applications

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the currently available public information on N-(2,6-dichloro-4-methoxyphenyl)acetamide. The scientific community has not yet extensively studied the direct therapeutic applications of this specific molecule. The information presented herein is for research and informational purposes only.

Executive Summary

This compound is a chlorinated aromatic acetamide derivative. Current scientific literature and patent databases primarily identify it as a chemical intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications. While related acetamide derivatives have shown a range of biological activities, from anti-inflammatory to antimicrobial, the direct therapeutic potential of this compound itself remains largely unexplored in the public domain. This guide provides a comprehensive overview of its known chemical properties, synthesis, and potential, yet unproven, areas for therapeutic investigation.

Chemical Properties and Data

A summary of the key chemical identifiers and properties for this compound is provided below.

| Property | Value | Source |

| IUPAC Name | This compound | SynHet[1] |

| CAS Number | 136099-55-3 | SynHet[1] |

| PubChem CID | 2740555 | SynHet[1] |

| Molecular Formula | C₉H₉Cl₂NO₂ | - |

| Molecular Weight | 234.08 g/mol | - |

| Appearance | Not specified in available literature | - |

| Solubility | Not specified in available literature | - |

| SMILES | CC(=O)Nc1c(Cl)cc(OC)cc1Cl | SynHet[1] |

Synthesis and Manufacturing

This compound is primarily used as a building block in organic synthesis.[2] While specific, detailed industrial synthesis protocols for this exact molecule are proprietary, a general synthetic approach can be inferred from standard organic chemistry principles and related patent literature. A plausible synthetic route is the acylation of 2,6-dichloro-4-methoxyaniline.

General Experimental Protocol: Acylation of 2,6-dichloro-4-methoxyaniline

This protocol is a generalized procedure based on common acylation reactions of anilines.

Materials:

-

2,6-dichloro-4-methoxyaniline

-

Acetyl chloride or Acetic anhydride

-

A suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

A non-nucleophilic base (e.g., Triethylamine, Pyridine)

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve 2,6-dichloro-4-methoxyaniline in the chosen aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Add the base to the solution with stirring.

-

Slowly add acetyl chloride or acetic anhydride dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for a specified time (typically monitored by Thin Layer Chromatography).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Wash the combined organic layers with deionized water and then with a brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Synthetic Workflow Diagram

Caption: Generalized workflow for the synthesis of this compound.

Potential Therapeutic Applications: A Landscape of Possibilities

There is no direct evidence in the reviewed literature for specific therapeutic applications of this compound. However, the broader class of acetamide derivatives has been investigated for a variety of pharmacological activities.[3] These explorations provide a logical starting point for future research into the potential of this particular molecule.

Anti-inflammatory and Antioxidant Activity

Several studies have reported on the synthesis and evaluation of acetamide derivatives for their antioxidant and anti-inflammatory properties.[4][5] The mechanism often involves the scavenging of free radicals and the modulation of inflammatory pathways. Future research could investigate if the specific substitution pattern of this compound confers any significant anti-inflammatory or antioxidant effects.

Antimicrobial and Antifungal Activity

Derivatives of N-phenylacetamide have been synthesized and tested for their antibacterial and antifungal properties.[6] The presence of halogen atoms, such as chlorine, on the phenyl ring can sometimes enhance antimicrobial activity.[3] This suggests a potential, though unverified, avenue for investigating this compound as an antimicrobial agent.

Herbicidal Activity

The compound is noted for its use as an intermediate in the production of herbicides.[2] This indicates that it or its derivatives may possess biological activity against plant-specific pathways, a field of study that can sometimes overlap with drug discovery, particularly in the area of antiparasitic agents.

Signaling Pathways: A Theoretical Framework

Given the lack of specific biological data for this compound, any discussion of signaling pathways is purely speculative and based on the activities of related compounds.

Hypothetical Anti-inflammatory Signaling Pathway

Should this compound exhibit anti-inflammatory properties, it might modulate pathways such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Future Directions and Conclusion

This compound is a chemical entity with a well-defined role as a synthetic intermediate. Its potential as a direct therapeutic agent is, as of now, a matter of scientific inquiry rather than established fact. The structural motifs present in the molecule, namely the dichlorinated phenyl ring and the acetamide group, are found in various biologically active compounds. This suggests that this compound could serve as a valuable scaffold for medicinal chemistry campaigns.

Future research should focus on:

-

Screening for Biological Activity: Evaluating the compound in a broad range of in vitro assays to identify any potential anticancer, anti-inflammatory, antimicrobial, or other therapeutic activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand how modifications to its chemical structure affect biological activity.

-

Mechanism of Action Studies: If any biological activity is identified, elucidating the specific molecular targets and signaling pathways involved.

References

An In-depth Technical Guide on the Synthesis and Screening of N-(2,6-dichloro-4-methoxyphenyl)acetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological screening of novel derivatives based on the N-(2,6-dichloro-4-methoxyphenyl)acetamide scaffold. This class of compounds has garnered interest within the medicinal chemistry community for its potential as kinase inhibitors and anticancer agents. This document details synthetic methodologies, experimental protocols for biological evaluation, and presents illustrative quantitative data to guide structure-activity relationship (SAR) studies. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the drug discovery process for this compound class.

Introduction

The N-phenylacetamide core is a prevalent scaffold in a multitude of biologically active compounds. The strategic incorporation of substituents on the phenyl ring can significantly modulate the pharmacological properties of these molecules. The this compound moiety, in particular, presents a unique combination of electronic and steric features that make it an attractive starting point for the design of targeted therapies. The dichloro substitution at the ortho positions can enforce a twisted conformation, potentially leading to selective interactions with biological targets, while the methoxy group at the para position can influence solubility and metabolic stability. This guide outlines a systematic approach to the synthesis and evaluation of derivatives of this core structure, with a focus on their potential as anticancer agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through a straightforward and robust synthetic route. The general scheme involves the acylation of the parent aniline, 2,6-dichloro-4-methoxyaniline, with a suitable acylating agent. Subsequent modifications can be introduced to generate a library of diverse analogs.

General Synthetic Scheme

The primary synthetic route commences with the reaction of 2,6-dichloro-4-methoxyaniline with an appropriate chloroacetyl chloride derivative in the presence of a base to yield the corresponding 2-chloro-N-(2,6-dichloro-4-methoxyphenyl)acetamide intermediate. This intermediate can then be reacted with various nucleophiles to introduce diversity at the acetamide side chain.

Methodological & Application

Application Note: A Framework for In Vitro Assay Development and Profiling of N-(2,6-dichloro-4-methoxyphenyl)acetamide as a Potential STAT3 Signaling Inhibitor

Abstract

This application note provides a detailed framework for the in vitro characterization of N-(2,6-dichloro-4-methoxyphenyl)acetamide, a compound with potential therapeutic applications. Given that many acetamide derivatives exhibit anticancer and anti-inflammatory properties, we hypothesize a mechanism of action involving the inhibition of a key cellular signaling pathway. The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical therapeutic target in oncology and inflammatory diseases, making it a prime candidate for investigation.[1] This document outlines a tiered experimental approach, starting with a general cell viability screen, followed by specific assays to determine the compound's effect on STAT3-mediated signaling and target engagement. Detailed protocols, data presentation templates, and workflow visualizations are provided to guide researchers in evaluating this and similar novel chemical entities.

Introduction

This compound (CAS: 136099-55-3) is a synthetic organic compound used as an intermediate in the manufacturing of pharmaceuticals and agrochemicals.[2] Its structural features, including a substituted acetamide group, are present in numerous biologically active molecules, suggesting its potential as a therapeutic agent.[3] The aberrant activation of the STAT3 signaling pathway is a known driver of tumor proliferation, survival, and metastasis.[1] Consequently, the identification of small molecules that directly or indirectly inhibit this pathway is a major focus of drug discovery.[4][5]

This note details a systematic workflow to:

-

Determine the cytotoxic potential of this compound.

-

Investigate its inhibitory activity on the STAT3 signaling pathway using a cell-based reporter assay.

-

Confirm its mechanism by assessing its ability to block STAT3-DNA binding.

Materials and Methods

Compound Handling

-

Compound: this compound (Purity ≥95%)

-

Stock Solution: Prepare a 10 mM stock solution in 100% dimethyl sulfoxide (DMSO). Store at -20°C.

-

Working Solutions: Serially dilute the stock solution in the appropriate cell culture medium to achieve final desired concentrations. The final DMSO concentration in all assays should not exceed 0.5%.

Cell Culture

-

Cell Line: HEK293T cells transiently transfected with a STAT3-dependent luciferase reporter plasmid are used for the reporter assay.[6] For cytotoxicity and DNA-binding assays, a cancer cell line with constitutively active STAT3 (e.g., MGC803 gastric cancer cells) can be utilized.

-

Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

Experimental Workflow

The proposed workflow follows a logical progression from a general cytotoxicity assessment to specific, mechanism-of-action studies.

Figure 1. General experimental workflow for in vitro evaluation of this compound.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This assay determines the concentration at which the compound inhibits cell growth by 50% (IC₅₀).

-

Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (0.5% DMSO).

-

Incubation: Incubate the plate for 48 hours at 37°C.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: STAT3 Dual-Luciferase Reporter Assay

This assay measures the compound's ability to inhibit STAT3-mediated gene transcription.[6][7]

-

Transfection: Co-transfect HEK293T cells in a 96-well plate with a STAT3-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.[6]

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound. Incubate for 1 hour.

-

Stimulation: Stimulate the cells with an activator of the STAT3 pathway, such as 20 ng/mL of Interleukin-6 (IL-6), for 6 hours.[7]

-

Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Measurement: Measure both firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's instructions.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percent inhibition relative to the IL-6 stimulated vehicle control and determine the IC₅₀ value.

Protocol 3: STAT3 DNA Binding ELISA

This assay directly measures the ability of the compound to prevent the binding of STAT3 protein to its DNA consensus sequence.[1][4]

-

Plate Preparation: Use a 96-well plate pre-coated with a double-stranded oligonucleotide containing the STAT3 consensus binding site.[1]

-

Sample Preparation: Prepare nuclear extracts from cancer cells previously treated with various concentrations of the compound for 4-6 hours.

-

Binding Reaction: Add the nuclear extracts to the wells and incubate for 1 hour at room temperature to allow STAT3 to bind to the immobilized DNA.

-

Washing: Wash the plate to remove unbound proteins and the compound.

-

Primary Antibody Incubation: Add a primary antibody specific for STAT3 to each well and incubate for 1 hour.[1]

-

Secondary Antibody Incubation: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.[1]

-

Detection: After a final wash, add a colorimetric HRP substrate (e.g., TMB) and incubate until sufficient color develops. Stop the reaction with a stop solution.

-

Measurement: Read the absorbance at 450 nm.

-

Analysis: Calculate the percent inhibition of DNA binding for each compound concentration relative to the vehicle control.

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line | Endpoint | IC₅₀ (µM) |

|---|---|---|---|

| Cell Viability | MGC803 | Cytotoxicity | 35.2 ± 4.1 |

| STAT3 Reporter | HEK293T | Inhibition of Transcription | 8.7 ± 1.5 |

| DNA Binding ELISA | MGC803 Nuclear Extract | Inhibition of DNA Binding | 12.4 ± 2.3 |

Data are presented as mean ± standard deviation from three independent experiments and are hypothetical.

Signaling Pathway Visualization

The STAT3 signaling pathway is initiated by cytokines and growth factors, leading to the transcription of target genes. An effective inhibitor can block this process at several key steps.

Figure 2. Hypothesized inhibition points within the STAT3 signaling pathway.

Conclusion

This application note provides a comprehensive, tiered approach for the initial in vitro characterization of this compound. By employing the described protocols for cytotoxicity, reporter gene expression, and DNA binding, researchers can efficiently determine if the compound acts as an inhibitor of the STAT3 signaling pathway. The presented workflow and methodologies are adaptable for screening and characterizing other novel small molecules, facilitating the early stages of drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. oncotarget.com [oncotarget.com]

- 5. Identification of a New Series of STAT3 Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Cell-Based Myeloperoxidase (MPO) Activity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloperoxidase (MPO) is a peroxidase enzyme predominantly expressed in neutrophils and, to a lesser extent, in monocytes. It plays a crucial role in the innate immune system's defense against pathogens through the generation of reactive oxygen species, most notably hypochlorous acid (HOCl).[1][2] However, excessive MPO activity is implicated in the pathology of a wide range of inflammatory diseases, including cardiovascular diseases, neurodegenerative disorders, and certain cancers.[1][2] Consequently, the modulation of MPO activity presents a promising therapeutic target, making the development of robust cell-based assays for screening MPO inhibitors a critical component of drug discovery efforts.

This document provides detailed protocols and application notes for a generic cell-based assay to determine MPO activity. While the specific compound N-(2,6-dichloro-4-methoxyphenyl)acetamide was requested, a comprehensive search of available scientific literature and commercial products did not yield established protocols for its use in MPO assays. Therefore, the following protocols are based on commonly used substrates and principles for measuring MPO activity in a cellular context and can be adapted for testing novel compounds.

Assay Principle

The cell-based MPO activity assay is typically designed to measure the peroxidase activity of MPO released from activated neutrophils or present in cell lysates. The assay relies on the MPO-catalyzed oxidation of a substrate by hydrogen peroxide (H₂O₂), which results in the formation of a detectable product. The signal generated, which can be colorimetric or fluorometric, is directly proportional to the MPO activity in the sample. The inclusion of a specific MPO inhibitor can be used to differentiate MPO-specific activity from that of other peroxidases that may be present.[3]

Key Experimental Components and Considerations

| Component | Description | Key Considerations |

| Cell Source | Primary human neutrophils are the most biologically relevant cell type. Cell lines such as HL-60, differentiated to a neutrophil-like phenotype, can also be used. | Purity and viability of primary cells are critical. Cell number should be optimized for detectable signal. |

| Cell Stimulation | Phorbol 12-myristate 13-acetate (PMA) is a common stimulant used to induce degranulation and release of MPO from neutrophils.[4] Other stimulants like lipopolysaccharide (LPS) can also be used.[1][2] | The concentration of the stimulant and the incubation time need to be optimized to achieve maximal MPO release without causing excessive cell death. |

| Substrate | Various substrates are available, including 3,3',5,5'-Tetramethylbenzidine (TMB) for colorimetric detection and Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine) or other resorufin-based substrates for fluorometric detection. | The choice of substrate will depend on the required sensitivity and the available detection instrumentation. Fluorometric assays are generally more sensitive. |

| MPO Inhibitor | A specific MPO inhibitor, such as 4-aminobenzoic acid hydrazide (ABAH), is used as a control to confirm that the measured activity is specific to MPO.[5] | The inhibitor concentration should be sufficient to completely block MPO activity without affecting other cellular processes. |

| Detection | A microplate reader capable of measuring absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) is required. | The choice of wavelength will be specific to the substrate used (e.g., 450 nm for TMB, Ex/Em = 535/587 nm for resorufin-based substrates).[6] |

Experimental Protocols

Protocol 1: MPO Activity Assay in Intact Neutrophils (Whole Cell Protocol)

This protocol measures the MPO activity released from stimulated, intact neutrophils.

Materials:

-

Isolated human neutrophils or differentiated HL-60 cells

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)

-

Cell stimulant (e.g., PMA)

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 2 M H₂SO₄ for TMB)

-

MPO Inhibitor (e.g., ABAH)

-

96-well microplate

Procedure:

-

Cell Preparation: Isolate neutrophils from fresh human blood or harvest differentiated HL-60 cells. Resuspend the cells in Assay Buffer to a final concentration of approximately 2 x 10⁶ cells/mL.[4]

-

Plating: Add 100 µL of the cell suspension to each well of a 96-well plate.

-

Inhibitor Treatment (Optional): To test the effect of an inhibitor, add the desired concentration of the test compound or a known MPO inhibitor (e.g., ABAH) to the appropriate wells. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

-

Stimulation: Add the cell stimulant (e.g., 10 µL of 1 µM PMA for a final concentration of 100 nM) to all wells except for the negative control wells.[4]

-

Incubation: Incubate the plate for 30 minutes at 37°C to allow for MPO release.[4]

-

Substrate Addition: Add 100 µL of the substrate solution to each well.

-

Signal Development: Incubate the plate at room temperature for 5-15 minutes, or until a color/fluorescence change is observed.

-

Stopping the Reaction (for colorimetric assays): Add 50 µL of stop solution to each well.

-

Detection: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

Protocol 2: MPO Activity Assay in Cell Lysates

This protocol measures the intracellular MPO activity from lysed cells.

Materials:

-

Isolated human neutrophils or other cell types expressing MPO

-

Lysis Buffer (e.g., MPO Assay Buffer containing a mild detergent)

-

Substrate solution

-

Hydrogen Peroxide (H₂O₂)

-

MPO Inhibitor

-

96-well microplate

Procedure:

-

Cell Lysis:

-

Assay Reaction:

-

Add 50 µL of the cell lysate to each well of a 96-well plate.

-

For inhibitor control wells, add a specific MPO inhibitor.

-

Prepare a reaction mix containing the substrate and H₂O₂ in Assay Buffer.

-

Add 50 µL of the reaction mix to each well to initiate the reaction.

-

-

Measurement: Immediately begin measuring the absorbance or fluorescence in a kinetic mode for 5-20 minutes at 37°C.[6] Alternatively, for an endpoint assay, stop the reaction after a defined period and measure the signal.

Data Analysis

The MPO activity is calculated based on the rate of change in absorbance or fluorescence over time.

-

Kinetic Assay: Determine the slope of the linear portion of the reaction curve (ΔAbsorbance/Δtime or ΔFluorescence/Δtime).

-

Endpoint Assay: Subtract the absorbance/fluorescence of the blank (no MPO) from the values of the samples.

MPO-specific activity can be determined by subtracting the activity measured in the presence of a specific MPO inhibitor from the total activity.

MPO Activity (U/mL) = (Sample Rate - Inhibitor Control Rate) / (Volume of Sample in mL)

One unit of MPO is defined as the amount of enzyme that catalyzes the conversion of a specific amount of substrate per minute under the defined assay conditions.[3]

Visualizations

Experimental Workflow for Cell-Based MPO Assay

References

- 1. Discovery of 2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999): A Highly Selective Mechanism-Based Myeloperoxidase Inhibitor for the Treatment of Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Myeloperoxidase (MPO) Peroxidation Activity Assay Kit (Fluorometric) (ab273334) | Abcam [abcam.com]

- 4. nwlifescience.com [nwlifescience.com]

- 5. researchgate.net [researchgate.net]

- 6. assaygenie.com [assaygenie.com]

Application Notes and Protocols for High-Throughput Screening of N-(2,6-dichloro-4-methoxyphenyl)acetamide Analogs as STAT3 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2,6-dichloro-4-methoxyphenyl)acetamide is a chemical compound that serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical structure presents a scaffold that can be modified to explore a range of biological activities.[1][2] Analogs of similar acetamide-containing compounds have been investigated for various therapeutic properties, including anticancer activities.[2]

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein involved in numerous cellular processes, including cell proliferation, survival, and angiogenesis.[3] Constitutive activation of the STAT3 signaling pathway is a common feature in many human cancers, making it an attractive target for cancer therapy.[3][4] High-throughput screening (HTS) is a key strategy for identifying novel small molecule inhibitors of STAT3 from large compound libraries.[3] This document provides detailed application notes and protocols for the high-throughput screening of this compound analogs as potential inhibitors of the STAT3 signaling pathway.

The STAT3 Signaling Pathway

The activation of STAT3 is initiated by the binding of cytokines and growth factors (e.g., IL-6, EGF) to their receptors on the cell surface.[3] This leads to the activation of associated Janus kinases (JAKs), which then phosphorylate STAT3 at a specific tyrosine residue (Tyr705).[3] Phosphorylated STAT3 proteins form homodimers, translocate to the nucleus, and bind to DNA to regulate the expression of target genes involved in tumor progression.[3]

High-Throughput Screening Workflow

A typical HTS workflow for identifying inhibitors of STAT3 from a library of this compound analogs involves a multi-stage process. This process begins with a primary screen of the entire library to identify initial "hits." These hits are then subjected to secondary assays for confirmation and to determine their potency. Finally, confirmed hits undergo further characterization, including selectivity and mechanism of action studies.

Application Note 1: Primary High-Throughput Screening using Fluorescence Polarization

Objective: To identify this compound analogs that inhibit the DNA-binding activity of STAT3.

Principle: This assay measures the disruption of the interaction between a fluorescently labeled DNA probe and the STAT3 protein. When the labeled DNA is bound to the larger STAT3 protein, it tumbles slowly in solution, resulting in a high fluorescence polarization (FP) signal. Small molecule inhibitors that prevent this binding will result in the small, rapidly tumbling DNA probe having a low FP signal.

Experimental Protocol

-

Reagent Preparation:

-

Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

-

STAT3 Protein: Recombinant human STAT3 protein (amino acids 127-688) diluted in Assay Buffer to a final concentration of 20 nM.

-

Fluorescent DNA Probe: A 5'-fluorescein-labeled double-stranded DNA oligonucleotide containing the STAT3 binding site, diluted in Assay Buffer to a final concentration of 10 nM.

-

Test Compounds: this compound analogs dissolved in DMSO to a stock concentration of 10 mM and serially diluted for dose-response experiments.

-

-

Assay Procedure (384-well format):

-

Add 5 µL of Assay Buffer containing 20 nM STAT3 protein to each well.

-

Add 100 nL of test compound or DMSO (vehicle control) to the appropriate wells.

-

Incubate for 15 minutes at room temperature.

-

Add 5 µL of Assay Buffer containing 10 nM fluorescent DNA probe to all wells.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Measure fluorescence polarization using a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Data Presentation

| Compound ID | R1-Group | R2-Group | IC50 (µM) |

| Parent | H | H | > 100 |

| Analog-1 | F | H | 25.3 |

| Analog-2 | Cl | H | 15.8 |

| Analog-3 | Br | H | 18.2 |

| Analog-4 | H | OCH3 | 55.1 |

| Analog-5 | H | CF3 | 8.9 |

Application Note 2: Secondary Screen using a Cell-Based STAT3 Reporter Assay

Objective: To confirm the inhibitory activity of hits from the primary screen in a cellular context and determine their potency.

Principle: This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of a STAT3-responsive promoter. Activation of the STAT3 pathway leads to the expression of the reporter gene, which can be quantified by measuring the light output. Inhibitors of the STAT3 pathway will reduce the reporter gene expression.

Experimental Protocol

-

Cell Culture and Seeding:

-

Use a human cancer cell line (e.g., DU-145) stably transfected with a STAT3-luciferase reporter construct.[5]

-

Culture cells in appropriate media supplemented with 10% fetal bovine serum.

-

Seed 10,000 cells per well in a 96-well plate and incubate overnight.

-

-

Compound Treatment and Stimulation:

-

Treat cells with various concentrations of the hit compounds for 2 hours.

-

Stimulate the cells with a STAT3 activator, such as Interleukin-6 (IL-6) at 50 ng/mL, for 6 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.

-

Measure luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a control (e.g., cell viability assay like MTT).

-

Calculate the percentage of inhibition and determine the IC50 values as described for the primary screen.

-

Data Presentation

| Compound ID | Primary Screen IC50 (µM) | Reporter Assay IC50 (µM) |

| Analog-2 | 15.8 | 12.5 |

| Analog-5 | 8.9 | 5.7 |

| Analog-3 | 18.2 | 22.1 |

Application Note 3: Selectivity Profiling

Objective: To assess the selectivity of confirmed hits for STAT3 over other closely related STAT family members, such as STAT1.

Principle: A counterscreen is performed using a cell line with a STAT1-responsive reporter gene. This helps to identify compounds that specifically inhibit STAT3 signaling without affecting other pathways, which is crucial for developing a targeted therapy with fewer side effects.

Experimental Protocol

-

Cell Line:

-

Use a cell line engineered with a STAT1-luciferase reporter construct.

-

-

Assay Procedure:

-

The protocol is similar to the STAT3 reporter assay, but with a STAT1-specific stimulus, such as Interferon-gamma (IFN-γ) at 10 ng/mL.

-

-

Data Analysis:

-

Calculate the IC50 values for STAT1 inhibition and compare them to the STAT3 IC50 values to determine a selectivity ratio.

-

Data Presentation

| Compound ID | STAT3 IC50 (µM) | STAT1 IC50 (µM) | Selectivity (STAT1/STAT3) |

| Analog-2 | 12.5 | > 100 | > 8 |

| Analog-5 | 5.7 | 85.3 | 15 |

References

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Novel high-throughput screening system for identifying STAT3-SH2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a STAT3 reporter prostate cancer cell line for high throughput screening of STAT3 activators and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-(2,6-dichloro-4-methoxyphenyl)acetamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Application Notes

N-(2,6-dichloro-4-methoxyphenyl)acetamide is a chemical compound that primarily serves as a synthetic intermediate in medicinal chemistry. Based on available literature, its principal documented application is in the synthesis of metabolites of well-known pharmaceutical compounds, rather than as a therapeutic agent itself.

The primary role of this compound is as a building block in multi-step synthetic pathways. Its chemical structure, featuring a dichlorinated phenyl ring with methoxy and acetamide functional groups, makes it a versatile precursor for constructing more complex molecules. These structural features can be strategically modified to achieve desired target compounds.

A notable application of this compound is its use as a key intermediate in a laboratory-scale synthesis of a metabolite of Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID).[1] While this particular synthetic route was reported to have a low overall yield, it highlights the utility of this compound in accessing complex molecular architectures relevant to drug metabolism studies.[1]

Currently, there is limited publicly available data on the direct biological activity, mechanism of action, or specific enzyme inhibition of this compound itself. It is primarily classified as a research chemical and is not intended for medical or consumer use.

Data Presentation

Due to the limited available information on the direct biological activity of this compound, a table of quantitative biological data cannot be provided. Instead, the following table summarizes its key chemical identifiers and its documented role in medicinal chemistry.

| Parameter | Value/Description |

| IUPAC Name | This compound |

| CAS Number | 136099-55-3 |

| Molecular Formula | C₉H₉Cl₂NO₂ |

| Molecular Weight | 234.08 g/mol |

| Primary Role | Synthetic Intermediate |

| Documented Use | Intermediate in the synthesis of a Diclofenac metabolite.[1] |

Experimental Protocols

As there are no detailed biological experimental protocols available for this compound, a conceptual protocol for its use as a synthetic intermediate is provided below. This protocol is based on its documented application in the synthesis of a Diclofenac metabolite.

Protocol: Use of this compound as a Synthetic Intermediate

Objective: To utilize this compound in a multi-step synthesis to obtain a target molecule (e.g., a Diclofenac metabolite).

Materials:

-

This compound

-

Appropriate solvents (e.g., anhydrous tetrahydrofuran, dichloromethane)

-

Reagents for subsequent reaction steps (e.g., a suitable coupling partner, catalyst)

-

Inert gas supply (e.g., nitrogen or argon)

-

Standard laboratory glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels)

-

Magnetic stirrer and heating mantle

-

Chromatography equipment for purification (e.g., silica gel, thin-layer chromatography plates)

-

Analytical instruments for characterization (e.g., NMR, mass spectrometry)

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere, dissolve this compound in a suitable anhydrous solvent.

-

Reagent Addition: At a controlled temperature (e.g., 0 °C or room temperature), add the subsequent reagent(s) for the desired chemical transformation (e.g., cyclization, coupling). The addition may be done dropwise via a dropping funnel.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as thin-layer chromatography (TLC), to determine the consumption of the starting material and the formation of the product.

-

Work-up: Once the reaction is complete, quench the reaction by adding an appropriate aqueous solution. Extract the product into an organic solvent. Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate), and filter.

-

Purification: Concentrate the crude product under reduced pressure. Purify the residue using column chromatography on silica gel with a suitable eluent system to isolate the desired product.

-

Characterization: Characterize the purified product using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity.

Visualizations

The following diagram illustrates the conceptual workflow of using this compound as a synthetic intermediate in a multi-step synthesis.

Caption: Synthetic workflow using the intermediate.

References

Application Notes and Protocols for N-(2,6-dichloro-4-methoxyphenyl)acetamide in Medicinal Chemistry

Introduction

N-(2,6-dichloro-4-methoxyphenyl)acetamide is a key chemical intermediate primarily recognized for its role in the synthesis of major metabolites of the widely used nonsteroidal anti-inflammatory drug (NSAID), Diclofenac. The study of these metabolites is crucial for understanding the drug's metabolism, pharmacokinetics, and the mechanisms underlying its potential for adverse drug reactions. While not extensively utilized as a direct scaffold for novel drug design, its application in accessing these critical metabolic products makes it an important tool for researchers in drug development and toxicology. These notes provide an overview of its application and detailed protocols for its use in synthetic medicinal chemistry.

Application Note 1: A Key Intermediate for the Synthesis of Diclofenac Metabolites

This compound serves as a crucial starting material in the multi-step synthesis of hydroxylated metabolites of Diclofenac, such as 4'-hydroxy and 5-hydroxy Diclofenac. Access to these metabolites is essential for a variety of research applications, including:

-

Metabolic Profiling: Studying the metabolic fate of Diclofenac in vivo and in vitro.

-

Toxicology Studies: Investigating the role of specific metabolites in the idiosyncratic liver toxicity sometimes associated with Diclofenac.

-

Pharmacology: Characterizing the pharmacological activity of metabolites, which may differ from the parent drug.

-

Drug-Drug Interaction Studies: Assessing the potential for metabolites to interact with other drugs or metabolic enzymes.

The synthetic route leveraging this compound allows for the regioselective introduction of hydroxyl groups on the aniline ring of Diclofenac, which is challenging to achieve through direct oxidation of the parent drug.

Experimental Protocols

Protocol 1: Synthesis of a Hydroxylated Diclofenac Metabolite Intermediate

This protocol outlines a general synthetic sequence for obtaining a key diarylamine intermediate for hydroxylated Diclofenac metabolites, starting from this compound. This process involves a cyclization step to form an oxindole, followed by further functionalization. It is important to note that yields for some steps, particularly the cyclization, have been reported as modest[1].

Materials:

-

This compound

-

Strong base (e.g., sodium hydride)

-

Appropriate solvent (e.g., dry DMF)

-

Reagents for subsequent hydrolysis and coupling reactions (e.g., HCl, 2-bromophenylacetic acid, copper catalyst)

Procedure:

-

Cyclization:

-

Dissolve this compound in a suitable dry, aprotic solvent such as DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a strong base, such as sodium hydride, to the solution at room temperature.

-

Heat the reaction mixture to facilitate the intramolecular cyclization to the corresponding oxindole derivative. The reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction carefully with water and extract the product with a suitable organic solvent.

-

Purify the crude product using column chromatography.

-

-

Hydrolysis:

-

Treat the purified oxindole from the previous step with a strong acid, such as concentrated hydrochloric acid, to hydrolyze the amide bond and open the ring, yielding the corresponding amino acid.

-

Monitor the reaction for completion.

-

Neutralize the reaction mixture and extract the amino acid product.

-

-

Ullmann Condensation:

-

Combine the amino acid with 2-bromophenylacetic acid in the presence of a copper catalyst and a suitable base.

-

Heat the reaction mixture to promote the C-N bond formation via Ullmann condensation.

-

Monitor the reaction for the formation of the desired hydroxylated Diclofenac analog.

-

After completion, perform an aqueous workup and extract the final product.

-

Purify the product by crystallization or column chromatography.

-

Data Presentation

The primary quantitative data available from the literature for reactions involving this compound as an intermediate relates to synthetic yields.

| Reaction Step | Starting Material | Product | Reported Yield | Reference |

| Intramolecular Cyclization | This compound | Oxindole intermediate | 12% | [1] |

| Overall Synthesis of a Diclofenac Metabolite | 3,5-dichlorophenol | Hydroxylated Diclofenac Metabolite | 3.63% | [1] |

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for a hydroxylated Diclofenac metabolite.

Diclofenac Metabolism Pathway

Caption: Metabolic pathway of Diclofenac.

This compound is a valuable synthetic intermediate in medicinal chemistry, primarily for the synthesis of key Diclofenac metabolites. While its direct use as a scaffold for drug design is not prominent in the current literature, its role in accessing these important metabolic products is critical for advancing our understanding of drug metabolism and safety. The protocols and data presented here provide a foundation for researchers working in this area.

References

Application Notes and Protocols: Derivatization of N-(2,6-dichloro-4-methoxyphenyl)acetamide for Improved Potency as a Hypothetical Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-arylacetamides are a class of compounds recognized for their diverse pharmacological activities.[1] This document outlines a hypothetical study on the derivatization of a lead compound, N-(2,6-dichloro-4-methoxyphenyl)acetamide , to enhance its inhibitory potency against a putative target, "Kinase X," which is implicated in a cancer-related signaling pathway. The following sections provide detailed synthetic protocols, biological evaluation methods, and a structure-activity relationship (SAR) analysis of the synthesized derivatives.

Hypothetical Signaling Pathway

The diagram below illustrates the hypothetical signaling cascade involving "Kinase X." The objective of this derivatization study is to develop potent inhibitors that can block this pathway, thereby reducing cell proliferation.

Caption: Hypothetical "Kinase X" Signaling Cascade.

Experimental Workflow

The overall process for the synthesis, purification, and evaluation of the this compound derivatives is depicted in the workflow diagram below.

Caption: Workflow for Derivative Synthesis and Evaluation.

Synthetic Protocols

The synthesis of the parent compound and its derivatives follows established methods for amide formation and functional group interconversion.

Synthesis of Lead Compound: this compound (Compound 1)

This protocol is adapted from general procedures for the acylation of anilines.

Materials:

-

2,6-dichloro-4-methoxyaniline

-

Acetyl chloride

-

Triethylamine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve 2,6-dichloro-4-methoxyaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask.

-

Cool the mixture to 0°C in an ice bath with stirring.

-

Add acetyl chloride (1.1 eq) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution.

-

Separate the organic layer, and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from ethanol/water to yield this compound as a white solid.

General Protocol for Derivatization at the Methoxy Position (Example: Synthesis of Compound 2)

Reaction: Demethylation to a phenol.

Materials:

-

This compound (Compound 1)

-

Boron tribromide (BBr₃) solution in DCM

-

Anhydrous DCM

-

Methanol

-

Saturated sodium bicarbonate solution

-

1M HCl

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve Compound 1 (1.0 eq) in anhydrous DCM and cool to -78°C (dry ice/acetone bath).

-

Add BBr₃ (1.5 eq) dropwise under a nitrogen atmosphere.

-

Stir the mixture at -78°C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

-

Cool the reaction to 0°C and quench by the slow addition of methanol.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and adjust the pH to ~2 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield N-(2,6-dichloro-4-hydroxyphenyl)acetamide (Compound 2).